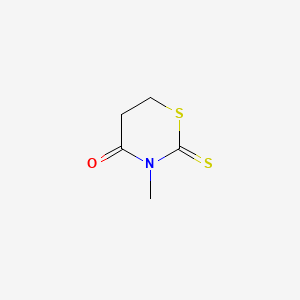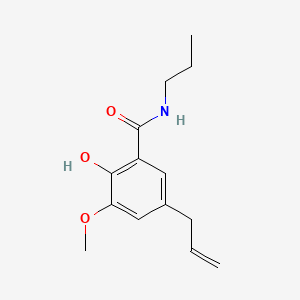
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an allyl group, a hydroxy group, a methoxy group, and a propyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and propylamine.
Condensation Reaction: The aldehyde group of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde reacts with propylamine in the presence of a suitable catalyst to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Allyl-2-hydroxy-3-methoxybenzaldehyde: Shares the same core structure but lacks the propyl group.
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a propyl group.
Eugenol: Contains the allyl, hydroxy, and methoxy groups but lacks the benzamide structure.
Uniqueness
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
26750-92-5 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
2-hydroxy-3-methoxy-5-prop-2-enyl-N-propylbenzamide |
InChI |
InChI=1S/C14H19NO3/c1-4-6-10-8-11(14(17)15-7-5-2)13(16)12(9-10)18-3/h4,8-9,16H,1,5-7H2,2-3H3,(H,15,17) |
Clé InChI |
GPJGOSIBSZEPAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C(C(=CC(=C1)CC=C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




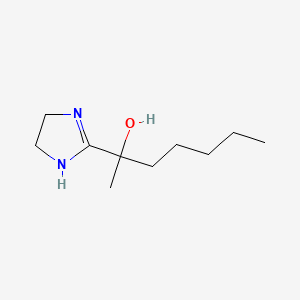

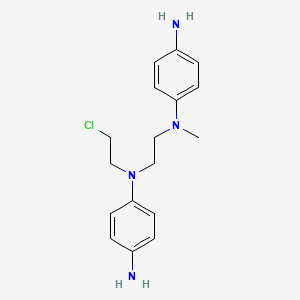

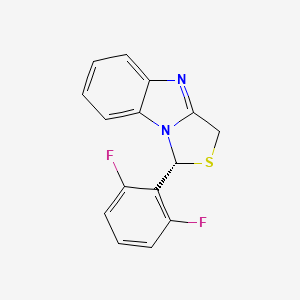
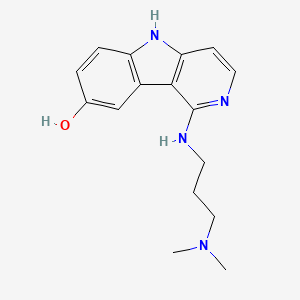
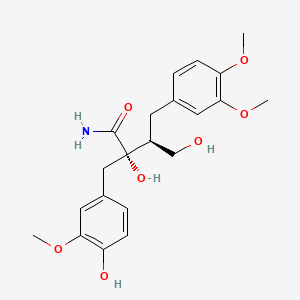

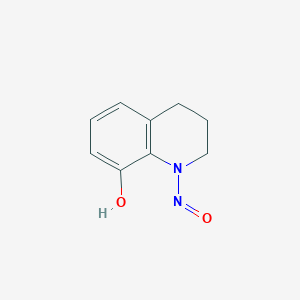
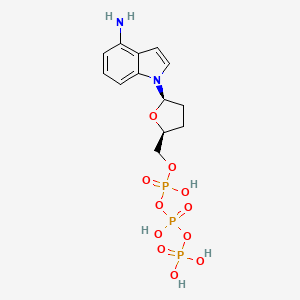
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
